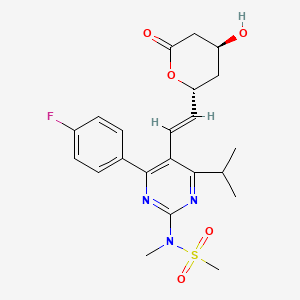

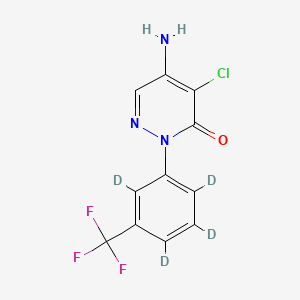

![molecular formula C6H12O6 B583972 L-[4-<sup>13</sup>C]ソルボース CAS No. 478506-34-2](/img/structure/B583972.png)

L-[4-13C]ソルボース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-[4-13C]sorbose is a labeled form of L-sorbose, a ketohexose monosaccharide. The compound is characterized by the presence of a carbon-13 isotope at the fourth carbon position. L-sorbose itself is a naturally occurring sugar, commonly used as an intermediate in the synthesis of L-ascorbic acid (vitamin C). It is a crystalline material, readily soluble in water but almost insoluble in alcohols .

科学的研究の応用

L-[4-13C]sorbose is widely used in scientific research due to its labeled carbon isotope, which makes it valuable in various fields:

Chemistry: It is used as a tracer in metabolic studies to track the carbon flow in biochemical pathways.

Biology: The compound is employed in studies involving carbohydrate metabolism and enzyme kinetics.

Medicine: L-[4-13C]sorbose is used in the synthesis of vitamin C, which has numerous health benefits.

Industry: It serves as a starting material for the production of rare sugars and glycosidase inhibitors.

作用機序

Target of Action

L-[4-13C]sorbose, also known as L-sorbose-4-13C, primarily targets the enzyme ß-glucosidase in the thermophilic fungus Humicola grisea var. thermoidea . This enzyme plays a crucial role in the breakdown of complex carbohydrates. L-sorbose also targets ketohexokinase (KHK) , an enzyme that phosphorylates L-sorbose to produce L-sorbose-1-phosphate .

Mode of Action

L-sorbose interacts with its targets, leading to significant changes in their activity and the overall metabolic processes. The addition of L-sorbose to cultures containing cellobiose, a good inducer of ß-glucosidase, enhances the extracellular levels of the enzyme 3.3-fold . This demonstrates stimulation of both enzyme synthesis and secretion. The stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer .

Biochemical Pathways

The biochemical pathway of L-sorbose metabolism involves several steps . L-sorbose is first converted to L-sorbose-1-phosphate by the action of ketohexokinase . This is then reduced to D-glucitol 6-phosphate, which is further converted to D-fructose 6-phosphate . These reactions are part of the larger carbohydrate metabolism pathway, affecting downstream processes such as glycolysis.

Pharmacokinetics

It is known that l-sorbose can be internalized via the transporter glut5

Result of Action

The action of L-sorbose results in significant molecular and cellular effects. It induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also enhances the extracellular levels of cellulases in certain cultures . Moreover, L-sorbose has been reported to induce apoptosis in various cancer cells .

生化学分析

Biochemical Properties

L-[4-13C]sorbose participates in many metabolic pathways. It is involved in the conversion of D-sorbitol to L-sorbose, a process catalyzed by the enzyme sorbitol dehydrogenase . This reaction is the first step in the industrial production of L-ascorbic acid . The compound interacts with enzymes such as ketohexokinase, which phosphorylates L-sorbose to produce L-sorbose-1-phosphate .

Cellular Effects

The effects of L-[4-13C]sorbose on cells are multifaceted. It has been observed to induce morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . Furthermore, L-[4-13C]sorbose influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-[4-13C]sorbose exerts its effects through various mechanisms. It is internalized via the transporter GLUT5 and phosphorylated by ketohexokinase to produce L-sorbose-1-phosphate . This process is part of the innovative acetyl-CoA biosynthetic pathway, which enhances acetyl-CoA levels and promotes 2-KGA production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-[4-13C]sorbose change over time. For instance, the addition of L-sorbose to cultures containing cellobiose enhances the extracellular levels of the ß-glucosidase 3.3-fold with constant cytosolic and cell-wall bound levels . This demonstrates the stimulation of both enzyme synthesis and secretion over time.

Metabolic Pathways

L-[4-13C]sorbose is involved in several metabolic pathways. It is used in the conversion of D-sorbitol to L-sorbose, a key step in the biosynthesis of L-ascorbic acid . It is also part of the innovative acetyl-CoA biosynthetic pathway .

Transport and Distribution

L-[4-13C]sorbose is transported within cells and tissues via specific transporters. It is internalized via the transporter GLUT5

準備方法

Synthetic Routes and Reaction Conditions

L-[4-13C]sorbose can be synthesized through the microbiological oxidation of D-sorbitol using microorganisms such as Gluconobacter oxydans. The process involves the use of sorbitol dehydrogenase, which catalyzes the oxidation of D-sorbitol to L-sorbose. The reaction conditions typically include maintaining a controlled pH and temperature to optimize the yield .

Industrial Production Methods

On an industrial scale, L-sorbose is produced by the fermentation of D-sorbitol using Gluconobacter oxydans. The process involves the use of bacterial strains that have been genetically modified to enhance their ability to convert D-sorbitol to L-sorbose. The fermentation process is followed by purification steps to isolate the desired product .

化学反応の分析

Types of Reactions

L-[4-13C]sorbose undergoes various chemical reactions, including acetalation, oxidation, and reduction.

Common Reagents and Conditions

Acetalation: This reaction involves the conversion of L-sorbose to its acetal derivatives using reagents such as sulfuric acid and acetic anhydride.

Oxidation: L-sorbose can be oxidized to form L-ascorbic acid.

Major Products Formed

類似化合物との比較

L-[4-13C]sorbose is unique due to its labeled carbon isotope, which distinguishes it from other similar compounds. Some similar compounds include:

D-sorbitol: A precursor in the synthesis of L-sorbose.

L-ascorbic acid: The final product of L-sorbose oxidation.

L-tagatose: Another rare sugar used in similar applications

L-[4-13C]sorbose’s uniqueness lies in its isotopic labeling, which allows for detailed metabolic studies and tracking in various biochemical processes.

特性

IUPAC Name |

(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-HPPMGSIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

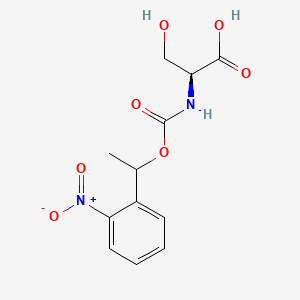

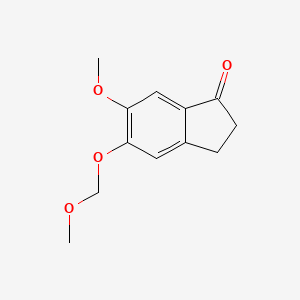

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

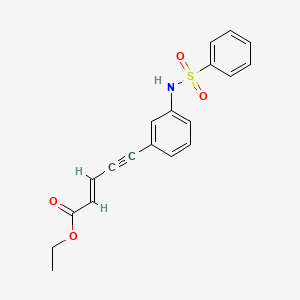

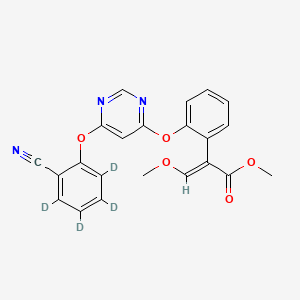

![lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B583903.png)

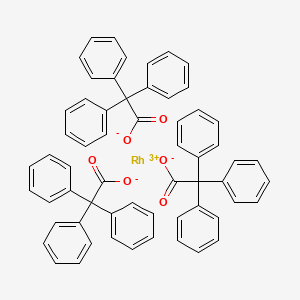

![D-[1-2H]Mannose](/img/structure/B583905.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)